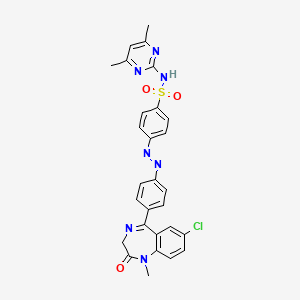
Bcl-2-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bcl-2-IN-4 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-4 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Coupling reactions: The final step involves coupling the functionalized core structure with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Bcl-2-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens (chlorine, bromine) and alkylating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or therapeutic applications.
科学研究应用
Bcl-2-IN-4 has a wide range of scientific research applications, including:
Biological studies: It is used to study the role of BCL-2 in apoptosis and cell survival pathways.
Drug development: this compound serves as a lead compound for developing new anticancer drugs targeting the BCL-2 protein.
Industrial applications: It is used in the development of therapeutic agents and in the study of apoptosis-related pathways in various industries.
作用机制
Bcl-2-IN-4 exerts its effects by binding to the BCL-2 protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway . The release of cytochrome c from the mitochondria and subsequent activation of caspases result in programmed cell death of cancer cells .
相似化合物的比较
Similar Compounds
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Another BCL-2 family inhibitor that targets both BCL-2 and BCL-xL proteins.
ABT-737: A potent BCL-2 inhibitor that has shown efficacy in preclinical models.
Uniqueness of Bcl-2-IN-4
This compound is unique due to its specific binding affinity and selectivity for the BCL-2 protein. Unlike other inhibitors that may target multiple proteins within the BCL-2 family, this compound is designed to selectively inhibit BCL-2, reducing potential off-target effects and increasing its therapeutic potential in cancer treatment.
属性
分子式 |
C46H50ClN9O7S |
|---|---|
分子量 |
908.5 g/mol |
IUPAC 名称 |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[[6-nitro-7-(oxan-4-ylmethylamino)-1H-benzimidazol-4-yl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C46H50ClN9O7S/c1-46(2)13-9-32(37(24-46)30-3-5-33(47)6-4-30)27-54-15-17-55(18-16-54)34-7-8-36(39(22-34)63-35-21-31-10-14-48-44(31)50-26-35)45(57)53-64(60,61)40-23-38(56(58)59)41(43-42(40)51-28-52-43)49-25-29-11-19-62-20-12-29/h3-8,10,14,21-23,26,28-29,49H,9,11-13,15-20,24-25,27H2,1-2H3,(H,48,50)(H,51,52)(H,53,57) |
InChI 键 |
PFVMZVXYLOWBLC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=C6C(=C(C(=C5)[N+](=O)[O-])NCC7CCOCC7)NC=N6)OC8=CN=C9C(=C8)C=CN9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


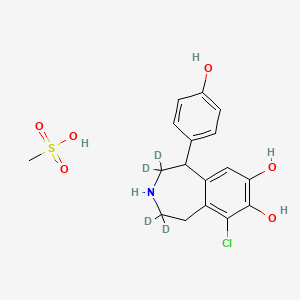


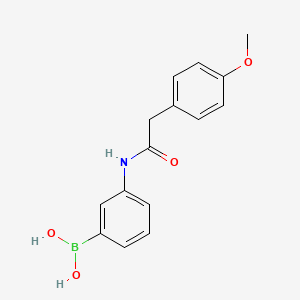
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
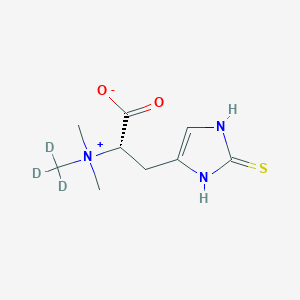
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
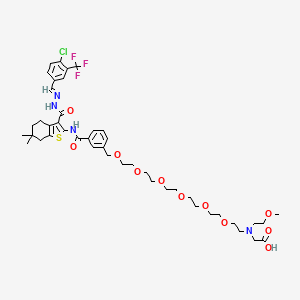
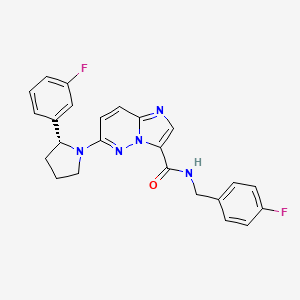

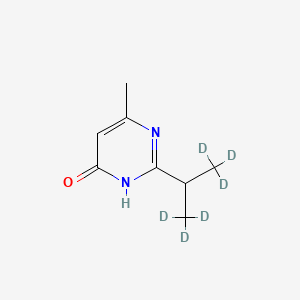
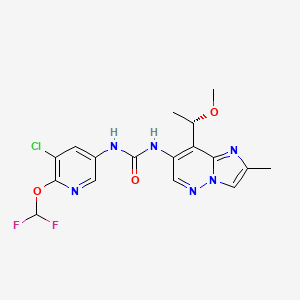
methyl dihydrogen phosphate](/img/structure/B12416408.png)
